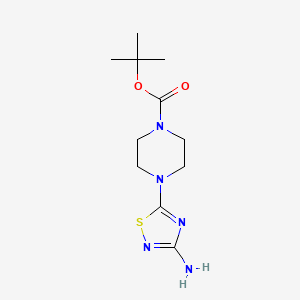

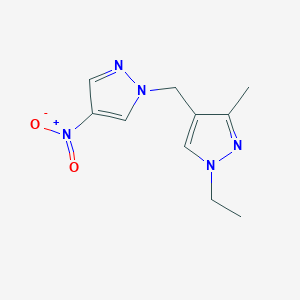

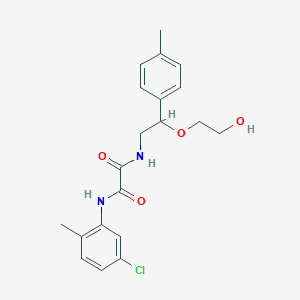

![molecular formula C6H11ClN2OS B2876983 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine CAS No. 937667-84-0](/img/structure/B2876983.png)

5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine is a chemical compound with the molecular formula C6H8N2S . It is a solid substance and is often used as a research chemical .

Molecular Structure Analysis

The molecular weight of 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine is 140.209 g/mol . The InChI code for this compound is 1S/C6H8N2S/c7-6-4-2-1-3-5(4)8-9-6/h1-3,7H2 .Physical And Chemical Properties Analysis

5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine is a solid substance . It has a molecular weight of 194.68 . The compound is stored at room temperature .Applications De Recherche Scientifique

Green Synthetic Methods

Metal- and Oxidant-Free Synthesis : A novel approach for the synthesis of fully substituted 1H-1,2,4-triazol-3-amines was developed using a metal- and oxidant-free three-component desulfurization and deamination condensation method. This environmentally friendly method offers broad substrate scope and mild reaction conditions, suggesting potential applications in organic and medicinal chemistry, as well as in the synthesis of optical materials (Guo et al., 2021).

Antimicrobial Research

Novel Antimycobacterial Compounds : Research into 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds revealed potent in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These findings highlight the potential of these compounds in addressing tuberculosis and multidrug resistance (Sriram et al., 2007).

Catalysis and Synthesis

Visible Light-Promoted Synthesis : A visible light-promoted, metal- and photocatalyst-free synthesis method for 2-iminothiazolidin-4-ones was demonstrated, showcasing broad substrate scope and excellent functional group tolerance. This method has potential applications in the pharmaceutical industry, highlighting the role of light in facilitating chemical transformations (Guo et al., 2018).

Heterocyclic Chemistry

Synthesis of Triazolo-Thiadiazoles : A facile synthesis method for novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties was reported. These compounds exhibited significant antimicrobial activities, offering insights into the design of new heterocyclic compounds with potential therapeutic applications (Idrees et al., 2019).

Material Science

Luminescent Metal Organic Frameworks (MOFs) : The strategic design and functionalization of an amine-decorated luminescent MOF demonstrated selective gas/vapor sorption and nanomolar sensing of 2,4,6-Trinitrophenol in water. This research underscores the importance of MOFs in sensing applications and highlights the potential for environmental monitoring and safety (Das & Mandal, 2018).

Propriétés

IUPAC Name |

5,6-dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c7-6-4-2-1-3-5(4)8-9-6/h1-3,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLLGFHUNXLZCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(SN=C2C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629732 |

Source

|

| Record name | 5,6-Dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937667-84-0 |

Source

|

| Record name | 5,6-Dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

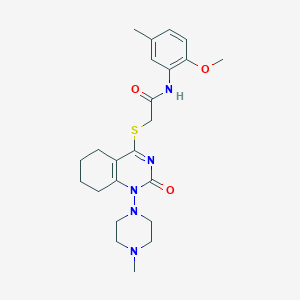

![6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2876905.png)

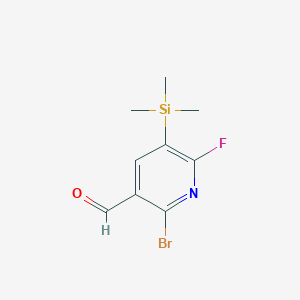

![3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2876907.png)

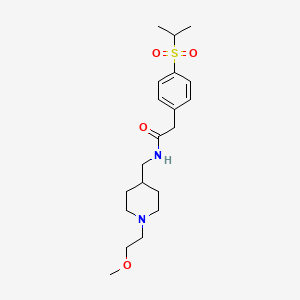

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2876920.png)

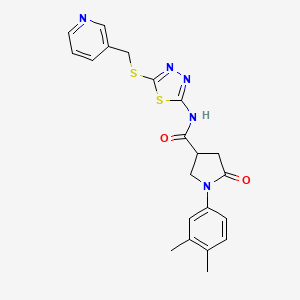

![N-(3,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2876922.png)